2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell growth and proliferation, potentially leading to antiproliferative effects .
Pharmacokinetics
The solubility of similar compounds in dmso suggests that they may have good bioavailability .
Result of Action
Similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole core with N-methyl-N-phenylacetamide under basic conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but lacks the chlorophenyl group, resulting in different biological activities.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorophenyl group enhances its anticancer properties compared to other imidazo[2,1-b]thiazole derivatives .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPHXIBJKKNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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